molecular formula C11H22N2O3S B13875896 Methionylisoleucine

Methionylisoleucine

Cat. No.: B13875896
M. Wt: 262.37 g/mol
InChI Key: OGGRSJFVXREKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methionylisoleucine is a dipeptide composed of the amino acids methionine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides, including this compound, are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Methionylisoleucine can be synthesized through various methods. One common approach involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid . This method is scalable and can be used for the isolation of impurities in preparative separation, making it suitable for pharmacokinetics .

Chemical Reactions Analysis

Methionylisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the functional groups present in methionine and isoleucine. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include oxidized or reduced forms of this compound, depending on the specific reaction conditions .

Scientific Research Applications

Methionylisoleucine has several scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and degradation pathways. In biology, it plays a role in understanding protein digestion and catabolism. In medicine, this compound is studied for its potential physiological or cell-signaling effects. Additionally, it has industrial applications in the production of amino acid supplements and enriched diets for animals .

Mechanism of Action

The mechanism of action of methionylisoleucine involves its role as an intermediate in protein digestion and catabolism. It is thought to exert its effects through cell-signaling pathways, although the exact molecular targets and pathways involved are not fully understood. Methionine and isoleucine, the constituent amino acids, are known to influence various metabolic processes, including the regulation of protein synthesis and degradation .

Comparison with Similar Compounds

Methionylisoleucine is similar to other dipeptides composed of essential amino acids, such as leucylisoleucine and valylmethionine. These compounds share common biosynthesis pathways and physiological roles. this compound is unique in its specific combination of methionine and isoleucine, which may confer distinct physiological or cell-signaling effects .

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGRSJFVXREKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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